molecular formula C11H16BrNO2S B8536694 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

Cat. No. B8536694
M. Wt: 306.22 g/mol
InChI Key: AQBMUPYGKVBQEW-UHFFFAOYSA-N
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Patent
US08008301B2

Procedure details

Procedure R′: A 15 mL DMF mixture of 4-bromo-N-tert-butyl-benzenesulfonamide (1022 mg, 3.5 mmol), iodomethane (0.44 mL, 7 mmol), and K2CO3 (987 mg, 7 mmol) is stirred at room temperature overnight. Water and ethyl acetate are added to the mixture. The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with H2O and brine, then dried over Na2SO4 and evaporated. The crude product is purified by silica-gel column chromatography (gradient: 100% CH2Cl2 to 20% EtOAc/CH2Cl2) give the intermediate 4-bromo-N-tert-butyl-N-methyl-benzenesulfonamide (1040 mg, 97% yield). MS (ES+) 251.9 (M-tBu)+, NMR (CDCl3).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1022 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
987 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]N(C=O)C.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH:16][C:17]([CH3:20])([CH3:19])[CH3:18])(=[O:15])=[O:14])=[CH:9][CH:8]=1.IC.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C.O>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([S:13]([N:16]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH3:1])(=[O:15])=[O:14])=[CH:11][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1022 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Name
Quantity
0.44 mL
Type
reactant
Smiles
IC
Name
Quantity
987 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica-gel column chromatography (gradient: 100% CH2Cl2 to 20% EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1040 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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